molecular formula C22H25F2N3O2 B2524653 N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide CAS No. 941970-06-5

N-(2,6-difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide

Cat. No.: B2524653
CAS No.: 941970-06-5
M. Wt: 401.458
InChI Key: RTPFLINWPUZQKD-UHFFFAOYSA-N
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Description

N-(2,6-Difluorobenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 2,6-difluorobenzyl substituent and a p-tolylamino-linked oxoethyl group. This structure combines aromatic fluorination and amide functionalities, which are common in pharmaceuticals targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O2/c1-15-5-7-17(8-6-15)26-21(28)14-27-11-9-16(10-12-27)22(29)25-13-18-19(23)3-2-4-20(18)24/h2-8,16H,9-14H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPFLINWPUZQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Piperidine-4-Carboxamide Scaffold

The piperidine-4-carboxamide moiety is shared across multiple compounds, including:

  • 1-(1-(2,6-Difluorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (29g): Features an indole-2-carbonyl group instead of the p-tolylamino-oxoethyl chain. This substitution enhances binding to viral proteases, as evidenced by its 92% purity and antiviral activity against neurotropic alphaviruses .
  • (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide : Replaces the 2,6-difluorobenzyl group with a 4-fluorobenzyl and introduces a naphthalene substituent. This modification is associated with SARS-CoV-2 inhibition .

Aromatic Substitutions

  • 2,6-Difluorobenzyl vs. Mono-Fluorinated Analogs: The 2,6-difluorobenzyl group in the target compound may improve metabolic stability compared to mono-fluorinated analogs like 4-fluorobenzyl () or 2-fluorobenzyl (). Fluorination at both ortho positions likely reduces cytochrome P450-mediated degradation .
  • p-Tolylamino Group: The p-tolylamino moiety distinguishes the target compound from analogs with pyridyl (e.g., 29g ) or naphthyl groups (). This hydrophobic group could enhance binding to hydrophobic pockets in target proteins.

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